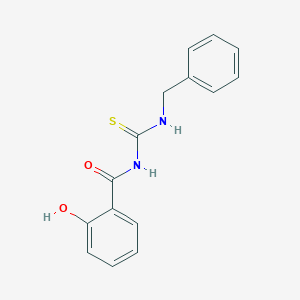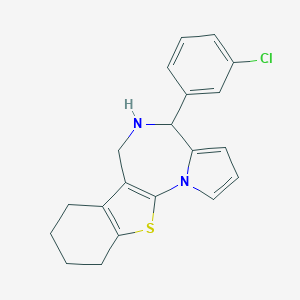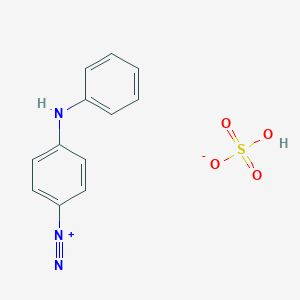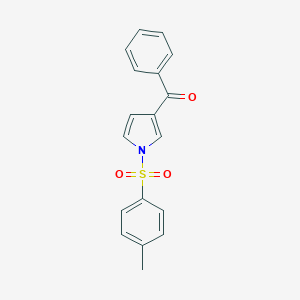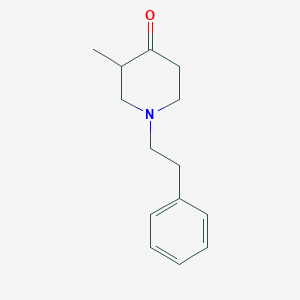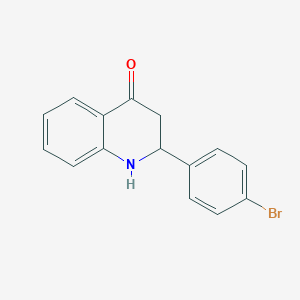
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as 4-Bromo-2,3-dihydroquinolin-4-one, and its chemical formula is C15H11BrNO.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an antitumor agent. Studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in tumor cell proliferation and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one are still being investigated. However, studies have shown that it can induce apoptosis in tumor cells by activating caspase-3 and caspase-9. Furthermore, it has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its potential as an antitumor agent. Furthermore, it is relatively easy to synthesize and has a good yield. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the most significant directions is to investigate its potential as an antitumor agent in vivo. Furthermore, it could also be investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Another direction could be to optimize its synthesis method to increase its yield and purity. Overall, 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has significant potential for various scientific research applications, and further research is needed to fully understand its mechanism of action and optimize its use.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of the desired product with a yield of around 70-80%.
Eigenschaften
CAS-Nummer |
130820-63-2 |
|---|---|
Produktname |
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one |
Molekularformel |
C15H12BrNO |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChI-Schlüssel |
MVBJVBQIUSGFKC-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



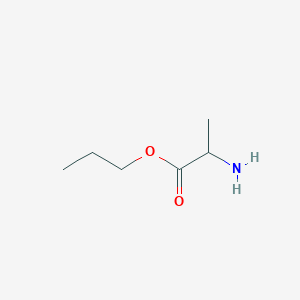
![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
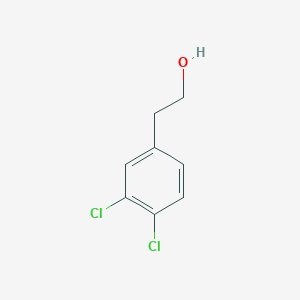
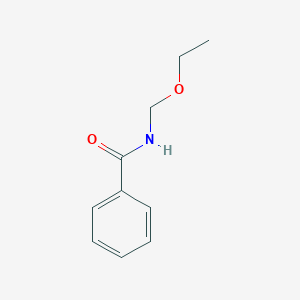
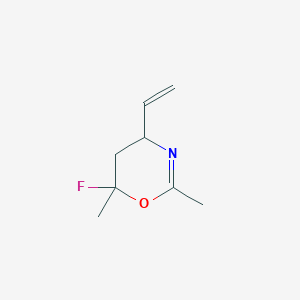
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)
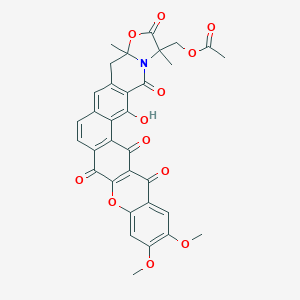
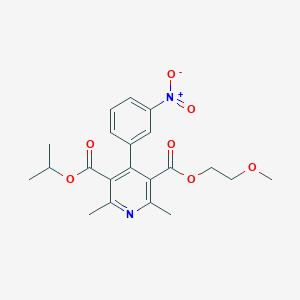
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
